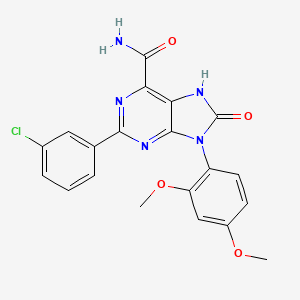

2-(3-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to the 8-oxo-7H-purine-6-carboxamide class, characterized by a bicyclic purine core substituted at positions 2 and 9 with aryl groups. The 3-chlorophenyl moiety at position 2 introduces electron-withdrawing effects, while the 2,4-dimethoxyphenyl group at position 9 contributes steric bulk and electron-donating properties. Such substitutions are critical for modulating biological activity, solubility, and metabolic stability .

Properties

IUPAC Name |

2-(3-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O4/c1-29-12-6-7-13(14(9-12)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)10-4-3-5-11(21)8-10/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDCRPZANRTAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine class of molecules. Its unique structural features potentially confer significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 425.8 g/mol. The compound features:

- A chlorophenyl substituent at position 2.

- A dimethoxyphenyl group at position 9.

- An 8-oxo group characteristic of many biologically active purines.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

- Adenosine Receptors : The purine structure allows for potential binding to adenosine receptors, which play critical roles in cellular signaling and are implicated in various diseases, including cancer and neurological disorders.

- Enzyme Inhibition : The presence of the carboxamide group may facilitate interactions with enzymes involved in nucleotide metabolism and cancer cell proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- IC50 Values : Studies have demonstrated that derivatives of purine compounds can inhibit cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations, indicating potent cytotoxic effects against various cancers such as breast (MCF7) and lung (A549) cancers .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of related purine derivatives. While specific data on this compound is limited, similar structures have shown efficacy against bacterial strains such as Staphylococcus aureus .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of a series of purine derivatives against different cancer cell lines. The results indicated that modifications at the phenyl groups significantly influenced the potency and selectivity towards cancer cells .

- Mechanistic Studies : Another research focused on the enzyme inhibition properties of related compounds, demonstrating that they could inhibit key enzymes involved in nucleotide synthesis, leading to reduced proliferation in cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that purine derivatives can exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their cytotoxic effects on human cancer cell lines. Results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

The antimicrobial efficacy of purine derivatives is another area of interest. The compound has been evaluated against a range of bacterial and fungal strains.

Case Study:

A study published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Neuroprotection is a crucial area of research, especially concerning neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study:

Research published in Neuroscience Letters explored the neuroprotective effects of the compound in an animal model of oxidative stress-induced neurotoxicity. The results indicated that the compound significantly reduced neuronal cell death and improved cognitive function in treated animals, highlighting its potential for further development as a neuroprotective agent .

Anti-inflammatory Activity

The anti-inflammatory properties of purine derivatives have also been investigated, with the compound showing promise in reducing inflammation markers.

Case Study:

A study published in Inflammation Research assessed the effect of the compound on inflammatory cytokines in vitro. The findings revealed that it effectively downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders .

Summary of Findings

The applications of 2-(3-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide span several critical areas of biomedical research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituent patterns at positions 2 and 9. Below is a detailed comparison of key derivatives:

Substituent Effects on Physicochemical Properties

Key Research Findings

- Solubility : The 2,4-dimethoxyphenyl group in the target compound confers better aqueous solubility (predicted logP ~2.1) compared to tert-butyl-substituted analogs (logP ~3.8) .

- Metabolic Stability : Chlorine at position 2 reduces oxidative metabolism, while methoxy groups may undergo demethylation, necessitating structural optimization .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2-(3-chlorophenyl)-9-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

- Answer : A multi-step synthesis approach is typically employed, leveraging nucleophilic substitution and coupling reactions. For example, analogous purine derivatives have been synthesized using regioselective amination and substitution at the purine C6 position, followed by functionalization of aryl groups (e.g., chlorophenyl and dimethoxyphenyl moieties) via Suzuki-Miyaura cross-coupling or Ullmann reactions . Key intermediates should be characterized using LCMS (e.g., m/z 658 [M+H]+ as in ) and HPLC (retention time analysis) to ensure purity and correct molecular weight. Reaction optimization can utilize factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity .

Q. How can the three-dimensional structure of this compound be confirmed experimentally?

- Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, describes the use of X-ray diffraction to resolve the crystal structure of a related purine derivative. Complementary techniques include:

- NMR spectroscopy : Assign ¹H/¹³C signals to confirm substituent positions (e.g., chlorophenyl vs. dimethoxyphenyl groups).

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular formula.

- Vibrational spectroscopy : IR to identify functional groups like the carboxamide (-CONH2) and ketone (C=O) .

Q. What analytical techniques are critical for purity assessment during synthesis?

- Answer :

- HPLC with UV/Vis detection : Monitor retention time consistency (e.g., 1.57 minutes under SMD-TFA05 conditions, as in ).

- TLC and column chromatography : For preliminary separation and purity checks.

- Elemental analysis : Validate elemental composition (C, H, N, Cl) to confirm stoichiometry.

- Thermogravimetric analysis (TGA) : Assess thermal stability and solvent residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Answer : Inconsistent activity data may arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:

- Standardize protocols : Use guidelines from (e.g., CHEM/IBiS 416 for chemical biology methods).

- Dose-response curves : Establish EC50/IC50 values across multiple replicates.

- Computational validation : Employ molecular docking (e.g., using COMSOL Multiphysics-AI integration as in ) to predict binding affinities and reconcile discrepancies with experimental data .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this purine derivative?

- Answer :

- Analog synthesis : Modify substituents (e.g., replace 3-chlorophenyl with other halophenyl groups) and assess activity changes.

- QSAR modeling : Use AI-driven tools ( ) to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints.

- Mechanistic assays : Evaluate enzyme inhibition (e.g., kinase assays) or receptor binding to identify key pharmacophores .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound?

- Answer :

- In vitro microsomal assays : Use liver microsomes (human/rat) to measure metabolic half-life (t1/2) and identify major metabolites via LCMS/MS.

- Isotope labeling : Incorporate ¹⁴C or ³H at specific positions to track biotransformation pathways.

- CYP enzyme profiling : Inhibit specific cytochrome P450 isoforms (e.g., CYP3A4) to determine primary metabolic routes .

Q. What experimental frameworks are suitable for investigating off-target effects in preclinical studies?

- Answer :

- Proteome-wide screening : Use affinity chromatography coupled with mass spectrometry (Chemoproteomics) to identify unintended protein targets.

- CRISPR-Cas9 gene editing : Knock out suspected off-target genes in cell models to validate specificity.

- High-content imaging : Quantify cellular responses (e.g., apoptosis, oxidative stress) in multi-parameter assays .

Methodological Notes

- Theoretical Framework : Link SAR studies to purine-based kinase inhibitor theories () or computational models ( ) to guide hypothesis-driven research .

- Data Validation : Address contradictory results by repeating experiments under harmonized conditions and applying statistical rigor (e.g., ANOVA for factorial design data) .

- Safety Protocols : Follow guidelines in for handling chlorinated and aromatic intermediates (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.